molecular formula C11H9N3O2 B2993007 6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide CAS No. 371923-97-6

6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2993007
CAS No.: 371923-97-6
M. Wt: 215.212
InChI Key: DYGTZZJXDCTKNJ-UHFFFAOYSA-N
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Description

6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide is a compound belonging to the pyridazine family, known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide typically involves the reaction of tricyanopyridine with iodopropane in acetonitrile, followed by the addition of phenyl magnesium bromide in acetone . The reaction conditions include refluxing the mixture for 15 hours and conducting the subsequent steps under light-avoiding conditions to ensure the stability of the intermediate products.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: The phenyl group can be substituted with other aromatic or aliphatic groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve the use of halogenated reagents and catalysts like palladium on carbon.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide is unique due to its specific substitution pattern and its potent anti-inflammatory activity. Its ability to target JNK2 and inhibit the NF-κB/MAPK pathway sets it apart from other similar compounds, making it a promising candidate for further research and development .

Properties

IUPAC Name

6-oxo-N-phenyl-1H-pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c15-10-7-6-9(13-14-10)11(16)12-8-4-2-1-3-5-8/h1-7H,(H,12,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYGTZZJXDCTKNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=NNC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201331749
Record name 6-oxo-N-phenyl-1H-pyridazine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201331749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49646005
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

371923-97-6
Record name 6-oxo-N-phenyl-1H-pyridazine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201331749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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